molecular formula C12H16N2O3S B4050031 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide

Cat. No.: B4050031
M. Wt: 268.33 g/mol
InChI Key: JKFIEOMBBDGSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.08816355 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide have been synthesized for potential use as anti-inflammatory and analgesic agents. For example, novel compounds derived from visnagenone and khellinone have shown inhibitory activities on cyclooxygenase-1/2 (COX-1/2) and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

Certain derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been explored for their potential in photodynamic therapy applications, particularly in treating cancer. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Several novel diastereoselective benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities against a range of bacterial strains. These compounds have shown moderate activities, suggesting their potential as antimicrobial agents (Alborz et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on steel in acidic environments. Their ability to adsorb onto surfaces through both physical and chemical means offers potential for practical applications in corrosion protection (Hu et al., 2016).

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds utilizing benzothiazole and related structures for potential applications in various fields. These include the synthesis of azo dye ligands for metal complexation and various other compounds with potential biological activities (Kyhoiesh & Al-adilee, 2022).

Anti-inflammatory Activity

Compounds with benzothiazole structure have been evaluated for anti-inflammatory activities. For instance, mannich base derivatives were synthesized and showed significant in-vitro anti-inflammatory activities, suggesting their potential as medicinal agents (Rathi et al., 2013).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-12(2)4-7-10(8(15)5-12)18-11(13-7)14-9(16)6-17-3/h4-6H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFIEOMBBDGSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.